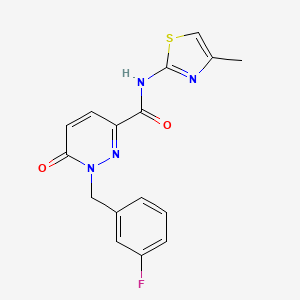

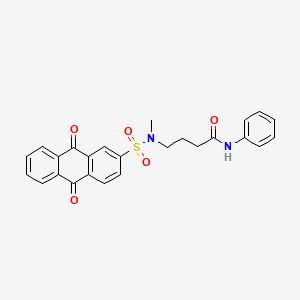

![molecular formula C8H11F3O B2712334 [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol CAS No. 2253639-23-3](/img/structure/B2712334.png)

[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol” is a chemical compound with the CAS number 2253639-23-3 . It is a versatile compound used in diverse scientific research, including medicinal chemistry, material science, and agrochemical development.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-2,6-7,12H,3-5H2/t6-,7+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structural representation. Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.17 .Applications De Recherche Scientifique

Synthesis Methods

Prins-type Cyclization : A method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, related to [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol, has been developed using a Prins-type cyclization reaction. This reaction involves aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, utilizing hafnium triflate as a catalyst, resulting in high yields of the cyclization products (Nakamura, Niiyama, & Yamakawa, 2009).

Catalysis in Huisgen 1,3-dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which may be similar in reactivity to this compound, forms a stable complex with CuCl. This complex acts as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating compatibility with various functional groups and low catalyst loadings (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Gold-Catalyzed Cycloisomerizations : Gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, which could involve substrates similar to this compound, lead to the formation of cyclobutanones or carbonyl compounds with a 2,3-methanopyrrolidine subunit. These reactions exhibit high diastereoselectivity, especially with enynamides having a stereocenter near the nitrogen atom (Couty, Meyer, & Cossy, 2009).

Chemical Reactions and Properties

Enantioselective Epoxidation : The use of (1R,3S,4S)-2-Azanorbornyl-3-methanol as a catalyst in the enantioselective epoxidation of α,β-enones demonstrates the potential application of similar compounds like this compound in asymmetric synthesis. These epoxidation reactions afford high yields and enantioselectivities (Lu, Xu, Liu, & Loh, 2008).

Methanol as a Hydrogen Donor : Methanol, structurally related to this compound, can act as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes. This reaction is particularly effective for the reduction of ketones to alcohols, with methanol being oxidized to methyl formate and carbon dioxide (Smith & Maitlis, 1985).

Propriétés

IUPAC Name |

[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-2,6-7,12H,3-5H2/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVXWCIAQPSQDY-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

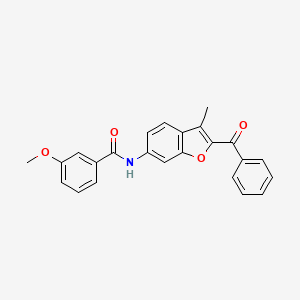

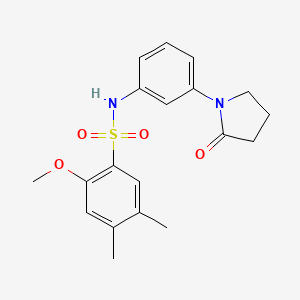

![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712251.png)

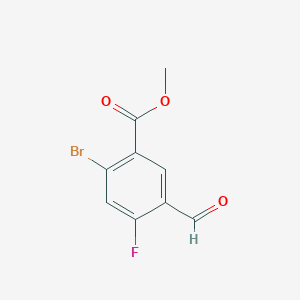

![Ethyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2712252.png)

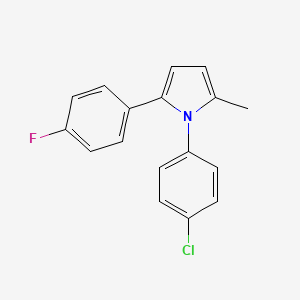

![2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2712255.png)

![(3R)-4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2712257.png)

![10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2712258.png)

![2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2712262.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B2712266.png)

![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712270.png)